Dimethyltin dibromide

Description

Historical Context of Organotin Compounds Research

The field of organotin chemistry traces its origins to the mid-19th century. In 1849, Edward Frankland reported the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comrdd.edu.iq Shortly after, in 1852, Carl Löwig synthesized diethyltin by reacting a sodium-tin alloy with ethyl iodide, a publication often cited as the formal beginning of organotin chemistry. lupinepublishers.comresearchgate.netacs.org The development of Grignard reagents in the early 1900s significantly accelerated research by providing a versatile method for creating tin-carbon bonds. wikipedia.org

By the 1930s, hundreds of scientific papers on the topic had been published, with significant contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comresearchgate.net A major resurgence in interest occurred with the discovery of their industrial applications, particularly as stabilizers for polyvinyl chloride (PVC), a role pioneered by van der Kerk and his colleagues in the Netherlands. lupinepublishers.comresearchgate.net This practical utility cemented the importance of organotin compounds and spurred extensive investigation into their synthesis, structure, and reactivity that continues to this day. wikipedia.org

Significance of Diorganotin Halides in Contemporary Chemical Research

Diorganotin halides, with the general formula R₂SnX₂, represent a fundamentally important class of organotin compounds. They are crucial intermediates in the synthesis of a wide array of other organotin derivatives. gelest.com Through nucleophilic substitution reactions, the halide atoms can be readily replaced to form diorganotin oxides, hydroxides, carboxylates, and other functionalized compounds. rjpbcs.com

A key chemical characteristic of diorganotin halides is their Lewis acidity, which allows them to form complexes with electron-donating molecules. This results in an expansion of the coordination number at the tin atom from four to five (trigonal bipyramidal) or six (octahedral). gelest.comrjpbcs.com This property is central to their function in various applications. Diorganotin compounds are widely used as catalysts in industrial processes, such as the formation of polyurethanes and the vulcanization of silicones. wikipedia.org For instance, dimethyltin (B1205294) dichloride, a closely related compound, has been demonstrated as an effective catalyst for the regioselective alkylation of cis-1,2-diols. acs.org Furthermore, diorganotin compounds are highly effective as heat stabilizers for PVC, where they prevent polymer degradation. rdd.edu.iqresearchgate.net

Current Research Frontiers Pertaining to Dimethyltin Dibromide

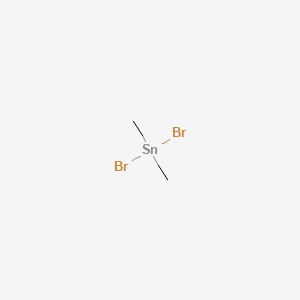

This compound (CH₃)₂SnBr₂ is a specific diorganotin halide that continues to be a subject of focused chemical research. researchbeam.commynewsdesk.com Its utility spans organic synthesis, materials science, and detailed structural chemistry investigations. scbt.comevitachem.com

Current research explores its role as a precursor and reagent. It is used in the synthesis of more complex organotin compounds, such as novel triorganotin bromides containing specialized ligands. evitachem.comuu.nl The reactivity of this compound is also a subject of study; for example, its reaction with tetraethylammonium (B1195904) bromide has been shown to yield different anionic complexes depending on the solvent system used, highlighting the influence of the reaction environment on the final product. figshare.comfigshare.com

Significant research efforts are dedicated to characterizing the structural and spectroscopic properties of this compound and its derivatives. Techniques such as IR, Raman, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), and X-ray crystallography are employed to elucidate their molecular geometries in both solution and the solid state. figshare.comresearchgate.net These studies have confirmed that this compound can form complexes with coordination numbers of five or six at the tin center. uu.nlresearchgate.net Theoretical studies using ab initio molecular orbital methods have also been applied to optimize and predict the gas-phase structures of this compound and its associated anions, providing deeper insight into bonding and geometry. figshare.comfigshare.com In addition to fundamental chemical research, it is also utilized as a biochemical reagent in the field of proteomics. scbt.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2767-47-7 scbt.com |

| Molecular Formula | C₂H₆Br₂Sn scbt.com |

| Molecular Weight | 308.59 g/mol scbt.com |

| Appearance | Grey crystals / solid ereztech.com |

| Alternate Names | Dibromodimethyltin; dibromo(dimethyl)stannane scbt.com |

Table 2: Selected Structural Data for Dimethyltin Halide Species from Theoretical Studies

| Species | Geometry | Key Calculated Parameter | Reference |

| SnMe₂X₂ (gas-phase) | Tetrahedral (distorted) | C−Sn−C angle increases from 117.7° to 124.9° as halogen electronegativity increases. | figshare.comfigshare.com |

| [SnMe₂Br₃]⁻ | Trigonal-bipyramidal | Equatorial C−Sn−C angles in the range of 128.7–133.5°. | figshare.comfigshare.com |

| trans-[SnMe₂Br₄]²⁻ | Octahedral | More stable than the cis isomer. | figshare.com |

Structure

2D Structure

Properties

IUPAC Name |

dibromo(dimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHQOGRRQASQAR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Br2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182036 | |

| Record name | Stannane, dibromodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-47-7 | |

| Record name | Dibromodimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dibromodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibromodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromo(dimethyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyltin Dibromide and Its Derivatives

Direct Synthesis Approaches

The most practical and widely utilized method for preparing dimethyltin (B1205294) dibromide is the direct synthesis approach, which involves the reaction of metallic tin with an alkyl halide. smolecule.com This process is governed by the general stoichiometric equation:

Sn + 2 CH₃Br → (CH₃)₂SnBr₂

To achieve optimal yields and reaction rates, this direct synthesis necessitates the use of specific catalysts and carefully controlled reaction conditions. smolecule.com

The direct reaction of metallic tin with methyl bromide is a cornerstone of industrial organotin production. The process typically involves heating tin metal, which can be in various forms such as granules or foil, with methyl bromide in an autoclave under pressure. nbu.ac.ingoogle.com Reaction temperatures are critical and are generally maintained between 100 and 300°C, with a preferred range of 180-210°C for maximal efficiency. smolecule.com The reaction time is also a key parameter, often falling within 2 to 6 hours to balance high conversion with the minimization of side-product formation. smolecule.com Without a catalyst, these reactions are often slow and result in low yields of the desired dialkyltin dihalide, alongside the formation of by-products. google.com The introduction of a catalyst is therefore essential for a commercially viable process.

A variety of catalyst systems have been developed to improve the efficiency and selectivity of the direct synthesis of dimethyltin dibromide. These catalysts facilitate the reaction between the metallic tin and methyl bromide, leading to higher yields and purer products. The most effective systems include organophosphorus compounds, trialkyl amines, and various iodine-containing compounds. smolecule.comgoogle.com

Trialkyl Amines: Simple tertiary amines, such as triethylamine (B128534), have proven to be effective catalysts. In a typical reaction, heating tin foil with methyl bromide and triethylamine at 180-185°C for 2 hours can produce this compound as the major product. google.com These organic bases are often used to catalyze the reaction of alkyl halides with metallic tin. smolecule.com

Organophosphorus Compounds: Phosphine (B1218219) compounds, including triphenylphosphine, and onium salts like tetra-alkylphosphonium halides serve as efficient catalytic systems. smolecule.com For instance, the use of triethylphosphate as a catalyst in the reaction of tin foil with methyl chloride at 170-175°C has been shown to produce the corresponding dimethyltin dichloride in high yield, a principle that extends to bromide synthesis. google.com

Iodine-Containing Catalysts: Iodine and its compounds are frequently used, often in conjunction with other catalysts. Sources of iodine can include methyl iodide, potassium iodide, or iodine chloride. google.com The presence of iodine, often alongside organic bases, has been found to effectively catalyze the reaction. smolecule.com For example, reacting tin foil with methyl bromide in the presence of methyl iodide and triethylamine results in a total product yield of 92.0%. google.com Similarly, using sodium iodide with HMPT (hexamethylphosphoramide) as a solvent and catalyst system can yield up to 63% this compound. google.com

The following table provides a comparative overview of different catalyst systems used in the direct synthesis of dimethyltin halides.

| Catalyst System | Reactants | Temperature (°C) | Time (h) | Major Product | Yield | Source |

| Triethylamine / Methyl Iodide | Tin, Methyl Chloride | 170-175 | 2 | Dimethyltin Dichloride | 91.5% (total) | google.com |

| Triethylamine / Methyl Iodide | Tin, Methyl Bromide | 180-185 | 2 | This compound | 92.0% (total) | google.com |

| Triethylphosphate / Methyl Iodide | Tin, Methyl Chloride | 170-175 | 4 | Dimethyltin Dichloride | 93.0% (total) | google.com |

| Triphenylmethylphosphonium Bromide / Potassium Iodide | Tin, Methyl Chloride | 183-190 | 2 | Dimethyltin Dichloride | 94.4% (total) | google.com |

| Pyridine (B92270) / Iodine Chloride | Tin, Methyl Chloride | 180 | 4 | Dimethyltin Dichloride | Not specified | google.com |

| Sodium Iodide / HMPT | Tin, Methyl Bromide | Not specified | Not specified | This compound | 63% | google.com |

Catalytic Reactions of Metallic Tin with Methyl Bromide

Indirect Synthetic Routes for this compound Derivatives

Beyond the direct synthesis of the parent compound, several indirect routes are employed to create more complex, functionalized derivatives of this compound. These methods often involve the modification of a pre-existing organotin structure.

A powerful method for synthesizing (aryl)dimethyltin bromides involves the selective arylation of tin halides using organocopper reagents. uu.nl This approach offers high selectivity, which is often difficult to achieve with more reactive organometallic reagents like organolithium or Grignard reagents. uu.nl The reaction of substituted phenylcopper compounds with this compound exclusively yields the mixed (substituted-phenyl)dimethyltin bromides. uu.nl This high selectivity is attributed to the low reactivity of the organocopper reagent (RCu) towards the tin-halogen bond in the resulting triorganotin halide product, thus preventing a second substitution. uu.nl

For example, the reaction of [2-(dimethylamino)phenyl]copper with this compound produces [2-(dimethylamino)phenyl]dimethyltin bromide in high yield. uu.nl In contrast, using the corresponding phenyllithium (B1222949) reagent with this compound leads primarily to the disubstituted product, diphenyldimethyltin. uu.nl

The table below summarizes the synthesis of various (substituted-phenyl)dimethyltin bromides using this methodology. uu.nl

| Organocopper Reagent | Product | Solvent | Yield (%) |

| 2-Me₂NC₆H₄Cu | (2-Me₂NC₆H₄)SnMe₂Br | Benzene (B151609) | 89 |

| 2-Me₂NCH₂C₆H₄Cu | (2-Me₂NCH₂C₆H₄)SnMe₂Br | Benzene | 90 |

| 4-Me₂NC₆H₄Cu | (4-Me₂NC₆H₄)SnMe₂Br | Benzene | 91 |

| 2-MeOC₆H₄Cu / CuBr | (2-MeOC₆H₄)SnMe₂Br | Benzene | 80 |

Functionalized dimethyltin bromides can be prepared through strategies that involve either the direct halogenation of a precursor or the selective cleavage of a carbon-tin bond with bromine, a process known as bromo dealkylation.

Bromo dealkylation is a particularly useful technique for converting tetraorganotin compounds into triorganotin halides. The reaction involves the selective removal of one alkyl or aryl group and its replacement with a bromine atom. For instance, the bromo dealkylation of ((phenyldimethylsilyl)methyl)trimethyltin with bromine in methanol (B129727) selectively cleaves one methyl group to afford ((phenyldimethylsilyl)methyl)dimethyltin bromide in 82% yield. researchgate.netmdpi.com This method provides a controlled route to derivatives that might be difficult to access directly.

Another strategy involves an exchange reaction. The reaction of a functionalized tetraorganotin compound, such as (((phenyldimethylsilyl)methyl)(1R,2R,5R)-2-isopropyl-5-methylcyclohexyl)dimethyltin, with mercuric bromide (HgBr₂) can also yield the corresponding functionalized methyltin bromide with high efficiency (90% yield). mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient pathway to novel organotin derivatives. nih.govresearchgate.net this compound can serve as a key building block in such reactions.

A notable example is the three-component reaction of this compound with various nitrogen-containing heterocycles (such as imidazo[1,2-a]pyridine (B132010), pyridine derivatives, or isoquinoline) and allyl bromide. figshare.com This reaction, conducted in refluxing acetonitrile, leads to the formation of new, complex tin(IV) coordination compounds. figshare.com These MCRs are valuable for rapidly generating molecular diversity and creating structurally complex heterocyclic derivatives in a single, efficient step. nih.gov

Hydrolysis and Redistribution Reactions in the Synthesis of Related Dimethyltin Species

The synthesis of various dimethyltin species often involves fundamental reaction types such as hydrolysis and redistribution. These reactions are crucial for interconverting different organotin compounds and for preparing essential precursors like dimethyltin oxide and other functionalized derivatives starting from diorganotin dihalides such as this compound or its more commonly studied analogue, dimethyltin dichloride.

Hydrolysis Reactions

The hydrolysis of dialkyltin dihalides, including this compound and dichloride, is a well-studied but complex process. Unlike the hydrolysis of analogous organosilicon compounds, the hydrolysis of dimethyltin dichloride is readily reversible. cdnsciencepub.com In aqueous solutions, dimethyltin dichloride undergoes extensive aquation, leading to the formation of the aquodimethyltin(IV) cation, [(CH₃)₂Sn]²⁺(aq). cdnsciencepub.com

Subsequent hydrolysis of this aquated cation does not lead directly to the formation of large condensation polymers in the same way as silicon analogues. cdnsciencepub.com Instead, a series of soluble, polynuclear hydroxo complexes are formed as intermediates. Potentiometric titration studies have identified the formation of species such as the simple conjugate base (CH₃)₂SnOH⁺ and a significant concentration of a binuclear species, [(CH₃)₂Sn(OH)]₂²⁺. cdnsciencepub.com At higher base concentrations, evidence for larger polynuclear complexes like [(CH₃)₂Sn]₃(OH)₄²⁺ and [(CH₃)₂Sn]₄(OH)₆²⁺ has been reported before the eventual precipitation of a solid stannoxane. cdnsciencepub.comcdnsciencepub.com

The tendency to form these polycondensed species is influenced by the reaction medium. For instance, the presence of chloride ions can reduce the formation of these larger complexes, partly due to an ionic strength effect and partly due to the complexing of the aquodimethyltin(IV) ion itself. cdnsciencepub.comcdnsciencepub.com

The ultimate product of the alkaline hydrolysis of dialkyltin dihalides is typically the corresponding organotin oxide. gelest.com In the case of dimethyltin dichloride or dibromide, this process yields dimethyltin oxide, (CH₃)₂SnO, which is often produced as an insoluble solid that can be separated from the reaction mixture. This hydrolysis-based conversion is a key step in synthesizing organotin oxides from their halide precursors.

Table 1: Equilibrium Constants for Hydrolyzed Dimethyltin(IV) Species

The following table presents the formation constants for various hydrolyzed species of the dimethyltin(IV) cation, (CH₃)₂Sn²⁺ (denoted as M), determined in aqueous solution. The data highlights the stepwise formation of mononuclear and polynuclear complexes.

| Species Formula | Reaction | log β | Reference |

| M(OH)⁺ | M²⁺ + H₂O ⇌ M(OH)⁺ + H⁺ | -3.55 ± 0.01 | cdnsciencepub.com |

| M(OH)₂ | M²⁺ + 2H₂O ⇌ M(OH)₂ + 2H⁺ | -9.00 ± 0.01 | cdnsciencepub.com |

| M₂(OH)₂²⁺ | 2M²⁺ + 2H₂O ⇌ M₂(OH)₂²⁺ + 2H⁺ | -4.52 ± 0.01 | cdnsciencepub.com |

| M₄(OH)₆²⁺ | 4M²⁺ + 6H₂O ⇌ M₄(OH)₆²⁺ + 6H⁺ | -16.14 ± 0.03 | cdnsciencepub.com |

Redistribution Reactions

Redistribution reactions are a cornerstone of organotin chemistry, providing a primary method for synthesizing mixed organotin halides. gelest.comwikipedia.org These reactions involve the exchange of organic groups and halides between two organotin species, typically without a change in the oxidation state of the tin atom. wikipedia.org The most important of these is the Kocheshkov comproportionation reaction, which is widely used for the industrial production of organotin halides. wikipedia.orgwikipedia.org

This reaction allows for the synthesis of triorganotin, diorganotin, and monoorganotin halides by reacting a tetraorganotin compound with a tin tetrahalide in controlled stoichiometric ratios. gelest.comwikipedia.org The product distribution is governed by the stoichiometry of the reactants. For example, dimethyltin dichloride, a close relative of the dibromide, can be synthesized by the redistribution reaction between tetramethyltin (B1198279) ( (CH₃)₄Sn ) and tin tetrachloride ( SnCl₄ ). wikipedia.org

The general schemes for these reactions are as follows:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

These reactions often require heat and sometimes a Lewis acid catalyst to proceed efficiently. gelest.com More recently, platinum(II) and palladium(II) phosphine complexes have been shown to be effective catalysts for Kocheshkov redistribution, yielding alkyltin trichlorides with high selectivity. rsc.org The activation of the Sn-C bond is a critical step, and its difficulty increases as more electronegative halides are attached to the tin atom (R₄Sn < R₃SnCl < R₂SnCl₂ < RSnCl₃). rsc.org

Table 2: Stoichiometric Control in Kocheshkov Redistribution Reactions

This table illustrates how the molar ratio of reactants in the Kocheshkov reaction determines the primary organotin halide product.

| Molar Ratio (R₄Sn : SnX₄) | Primary Product | General Equation | Reference |

| 3 : 1 | Triorganotin Halide (R₃SnX) | 3 R₄Sn + SnX₄ → 4 R₃SnX | wikipedia.org |

| 1 : 1 | Diorganotin Dihalide (R₂SnX₂) | R₄Sn + SnX₄ → 2 R₂SnX₂ | wikipedia.org |

| 1 : 3 | Monoorganotin Trihalide (RSnX₃) | R₄Sn + 3 SnX₄ → 4 RSnX₃ | wikipedia.org |

In some cases, particularly when the tin atom's coordination number is increased by intramolecular donor groups, a "reverse Kocheshkov reaction" can occur, where two similar organotin compounds redistribute to form two different ones. researchgate.netlookchem.com However, the classical Kocheshkov reaction remains the dominant method for producing compounds like dimethyltin dichloride, which in turn can be a starting material for other derivatives, including this compound, through halogen exchange reactions. smolecule.com

Advanced Structural Characterization and Elucidation of Dimethyltin Dibromide Compounds

X-ray Crystallographic Analysis for Solid-State Geometrical Determination

X-ray diffraction studies have been crucial in revealing the diverse coordination geometries adopted by tin in dimethyltin (B1205294) dibromide and its coordination compounds. rcsb.orgiucr.org

In the solid state, dimethyltin dibromide itself can exhibit intermolecular interactions, leading to a coordination number greater than four for the tin atom.

Upon reaction with Lewis bases (ligands), this compound readily forms coordination complexes with higher coordination numbers.

Pentacoordinate Complexes: With monodentate or bidentate ligands, five-coordinate complexes are often formed, typically adopting a trigonal bipyramidal geometry. uu.nl In these structures, the two methyl groups usually occupy equatorial positions to minimize steric hindrance. uu.nl An example is the complex formed with N-methylpyrrolidinone. iucr.org

Hexacoordinate Complexes: With two monodentate ligands or a tetradentate ligand, six-coordinate complexes with an octahedral geometry are common. uu.nlresearchgate.net The methyl groups are generally found in a trans configuration in the octahedral arrangement. uu.nlresearchgate.net The reaction of this compound with tetraethylammonium (B1195904) bromide can yield the hexacoordinate anion [SnMe₂Br₄]²⁻, which has been structurally characterized.

The following table summarizes crystallographic data for selected this compound compounds.

| Compound | Coordination Geometry | C-Sn-C Angle (°) | Sn-Br Bond Length (Å) | Sn-Ligand Bond Length (Å) |

| [SnMe₂Br₃]⁻ | Trigonal Bipyramidal | 133.5 | 2.65 (eq), 2.85 (ax) | - |

| trans-[SnMe₂Br₄]²⁻ | Octahedral | 180 | 2.75 | - |

| (CH₃)₂SnBr₂·2DMSO | Octahedral | trans | - | - |

| [2-(4,4-dimethyl-2-oxazoline)-5-methylphenyl]methylphenyltin bromide | Trigonal Bipyramidal | - | - | Sn-N = 2.414 |

Analysis of Intramolecular and Intermolecular Coordination and Hydrogen Bonding Interactions

The structure of this compound is significantly influenced by coordination and hydrogen bonding. In the solid state, intermolecular Br···H interactions can lead to the formation of supramolecular structures. For instance, in some organotin compounds, these interactions result in a three-dimensional network. researchgate.net The tin atom in related diorganotin dihalide compounds can be five- or six-coordinate due to intramolecular coordination, often involving nitrogen or oxygen atoms from organic ligands attached to the tin center. researchgate.netuu.nl This intramolecular coordination leads to distorted geometries around the tin atom, such as a trigonal bipyramidal or an octahedral configuration. researchgate.netresearchgate.net

Hydrogen bonding also plays a crucial role in the crystal packing of this compound derivatives. Both intramolecular and intermolecular hydrogen bonds have been identified. For example, in certain complexes, strong intramolecular O—H···Cl and N—H···Cl hydrogen bonds are present. researchgate.net Furthermore, weak C—H···Br contacts can link molecules into larger assemblies, such as two-dimensional layers. researchgate.net

Mass Spectrometry Techniques for Molecular and Fragment Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) for Speciation Model Validation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the speciation analysis of organotin compounds like this compound. nih.govresearchgate.net ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying the composition of complex mixtures and for validating speciation models. nih.govmdpi.com

In the context of organotin compounds, ESI-MS can be used to identify and quantify different species present in a sample. researchgate.netacs.org The characteristic isotopic pattern of tin, which has ten naturally occurring isotopes, aids in the unambiguous identification of tin-containing ions in the mass spectrum. nih.govresearchgate.net By comparing the experimental isotopic distribution with the theoretical pattern, the number of tin atoms in a given ion can be determined. nih.gov

ESI-MS has been successfully employed to characterize complex multitin organometallic compounds, providing insights into their fragmentation pathways. nih.gov The technique can detect various species, including molecular adducts and fragment ions. For instance, in positive ion ESI spectra, the formation of unusual adducts can be observed, which is dependent on the solvent used. nih.gov This information is crucial for understanding the behavior of these compounds in solution and for validating speciation models that predict their distribution under different environmental or biological conditions. The coupling of liquid chromatography (LC) with ESI-MS (LC-ESI-MS) further enhances the separation and detection of different organotin species in complex matrices. researchgate.netnih.gov

Other Physico-Chemical Characterization Methodologies

Cryoscopic Studies for Solution State Molecularity

Cryoscopy, a method that measures the depression of a solvent's freezing point upon the addition of a solute, has been utilized to determine the molecularity of organotin compounds in solution. uu.nl For derivatives of this compound, cryoscopic molecular weight determinations in solvents like benzene (B151609) have shown that these compounds exist as monomers in solution. uu.nl This finding is significant as it indicates that the intermolecular interactions observed in the solid state may not persist in dilute solutions. The monomeric nature in solution is an important factor in understanding the reactivity and solution-state behavior of these compounds. uu.nl

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to verify the stoichiometry of newly synthesized compounds, including this compound and its derivatives. researchgate.netresearchgate.netucm.es This method provides the weight percentages of key elements such as carbon, hydrogen, nitrogen, and sulfur in a sample. ucm.es By comparing the experimentally determined elemental composition with the calculated values based on the proposed molecular formula, the purity and empirical formula of the compound can be confirmed. researchgate.netucm.es For instance, in the synthesis of adducts of dimethyltin dichloride with porphyrins, elemental microanalysis was used alongside other spectroscopic methods to characterize the final products and confirm their stoichiometry. researchgate.net This technique requires only a small amount of sample, which is advantageous when working with scarce materials. ucm.es

Table 1: Illustrative Elemental Analysis Data for a this compound Adduct

| Element | Calculated (%) | Found (%) |

| C | 55.08 | 55.32 |

| H | 6.30 | 6.43 |

| N | 2.92 | 2.78 |

| Data for Me2SnBr2(L)2 where L is a Schiff base ligand. mdpi.com |

Thermal Property Characterization (e.g., Thermal Decomposition Analysis)

The thermal stability and decomposition of this compound are important characteristics. When heated to decomposition, this compound emits toxic fumes of bromide. chemicalbook.com Thermal decomposition can lead to the release of irritating gases and vapors. thermofisher.com Studies on related organotin compounds have shown that decomposition at elevated temperatures can produce metallic tin, tin oxides, and other byproducts. For example, the decomposition of dimethyltin dihydride, a related compound, at 120°C yields trimethyltin (B158744) hydride, tin, and hydrogen as major products. cdnsciencepub.com The thermal decomposition behavior is a critical consideration for the handling and disposal of this compound. thermofisher.comcoleparmer.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

The Hirshfeld surface itself is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. biointerfaceresearch.com Several key properties are mapped onto this surface to analyze intermolecular contacts:

d norm (Normalized Contact Distance): The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. researchgate.net This property allows for the identification of regions of significant intermolecular contact. A color gradient is used to visualize these contacts:

Red regions: Indicate contacts shorter than the sum of the van der Waals radii, representing close intermolecular interactions.

White regions: Represent contacts approximately equal to the van der Waals radii.

Blue regions: Indicate contacts longer than the van der Waals radii. researchgate.net

Shape Index and Curvedness: These properties provide information about the shape of the Hirshfeld surface. The shape index can highlight features like π-π stacking interactions, which appear as characteristic adjacent red and blue triangular patches. uniovi.es Curvedness is a measure of the surface's shape, with large, flat regions indicating potential stacking arrangements. d-nb.info

Two-Dimensional (2D) Fingerprint Plots

For a hypothetical crystal structure of this compound, the following intermolecular contacts would be anticipated and could be quantified using Hirshfeld surface analysis:

Bromine···Hydrogen (Br···H) Contacts: These would likely be significant interactions, potentially including weak hydrogen bonds. On the 2D fingerprint plot, they typically appear as distinct "wings" or "spikes." nih.gov

Hydrogen···Hydrogen (H···H) Contacts: Due to the methyl groups, a large number of H···H contacts are expected. These are generally the most abundant but weakest interactions and appear as a large, diffuse region in the center of the fingerprint plot. nih.gov

Bromine···Bromine (Br···Br) Contacts: Depending on the packing arrangement, halogen-halogen interactions might occur. These would be visible on the fingerprint plot at longer di and de values.

Tin-involved Contacts (Sn···H, Sn···Br): The analysis can also reveal contacts involving the central tin atom, providing insight into its coordination environment and intermolecular influence.

Decomposition of the Fingerprint Plot

The full fingerprint plot can be decomposed to show the relative contributions of specific atom···atom contacts to the total Hirshfeld surface area. This provides a quantitative measure of the importance of each type of interaction in stabilizing the crystal structure.

Table 1: Expected Intermolecular Contacts for this compound and Their 2D Fingerprint Plot Characteristics

| Interaction Type | Description | Expected Appearance on 2D Fingerprint Plot |

| H···H | Van der Waals forces between hydrogen atoms on adjacent methyl groups. | A large, centrally located, diffuse region, often comprising the largest percentage of the surface area. |

| Br···H / H···Br | Interactions between the bromine atoms and hydrogen atoms of the methyl groups. These can range from simple van der Waals contacts to weak hydrogen bonds. | Distinct, often sharp, "wings" or "spikes" on either side of the main diagonal. |

| Br···Br | Halogen-halogen interactions between bromine atoms of neighboring molecules. | Features located at the extremities of the plot, corresponding to longer contact distances. |

| Sn···H / H···Sn | Contacts between the central tin atom and hydrogen atoms of adjacent molecules. | Typically appear as less prominent features, the position of which depends on the specific geometry. |

| Sn···Br / Br···Sn | Interactions between the tin atom and bromine atoms of neighboring molecules, which could indicate secondary bonding. | Features at longer distances on the plot, the presence and intensity of which are highly dependent on the crystal packing. |

Coordination Chemistry of Dimethyltin Dibromide

Complexation with Halide Ligands

The interaction of dimethyltin (B1205294) dibromide with additional halide ions leads to the formation of anionic complexes known as halo-organostannates. These species are of significant structural interest.

The reaction of dimethyltin dibromide with bromide sources, such as tetraethylammonium (B1195904) bromide, can yield five-coordinate (pentacoordinate) or six-coordinate (hexacoordinate) anionic species. researchgate.neterpublications.com The most common products are the trihalo- and tetrahalo-organostannate anions, specifically [SnMe₂Br₃]⁻ and [SnMe₂Br₄]²⁻. researchgate.neterpublications.com

The [SnMe₂Br₃]⁻ anion typically adopts a trigonal bipyramidal geometry. In this arrangement, the two methyl groups, being more sterically demanding and less electronegative, occupy the equatorial positions, while the three bromide ligands are situated with two in the axial positions and one in an equatorial position. The formation of the dianion [SnMe₂Br₄]²⁻ results in a six-coordinate complex with a distorted octahedral geometry. capes.gov.br In this structure, the two methyl groups are positioned trans to each other.

The solvent plays a critical role in determining the stoichiometry and geometry of the resulting halo-organostannate complex. researchgate.neterpublications.com Theoretical and experimental studies have demonstrated that the specific anion formed, whether [SnMe₂Br₃]⁻ or [SnMe₂Br₄]²⁻, is highly dependent on the solvent used in the reaction of this compound with a bromide salt. researchgate.neterpublications.com This dependency arises from the solvent's ability to stabilize the different ionic species and influence the equilibrium between them.

| Solvent | Predominant Anion Formed | Coordination Geometry | Reference |

|---|---|---|---|

| Dichloromethane | [SnMe₂Br₃]⁻ | Trigonal Bipyramidal | researchgate.net, erpublications.com |

| Acetonitrile | [SnMe₂Br₄]²⁻ | Octahedral | researchgate.net, erpublications.com |

Formation and Characterization of Halo-organostannate Anions (e.g., [SnMe₂Br₃]⁻ and [SnMe₂Br₄]²⁻)

Interactions with Heteroatom Donor Ligands

This compound readily reacts with ligands containing nitrogen, oxygen, or sulfur donor atoms to form a diverse range of coordination complexes with varying geometries and coordination numbers.

Nitrogen-containing ligands are excellent donors for the tin center in this compound.

Bidentate N,N-ligands: Ligands such as 2,2′-bipyridine, 1,10-phenanthroline, and N,N′-dimethyl-2,2′-biimidazole form stable complexes with this compound. nih.govereztech.comu-szeged.hu These reactions typically yield discrete molecules with a distorted octahedral geometry around the tin atom. ereztech.com The two methyl groups adopt a trans configuration, while the two halide atoms are cis to each other, and the bidentate ligand chelates to the remaining two cis positions. ereztech.com

Schiff Bases: Schiff base ligands, which contain an imine (-C=N-) group, form a vast and structurally diverse class of complexes with dimethyltin(IV) moieties. google.comresearchgate.net Depending on the specific Schiff base, which can be bidentate, tridentate, or tetradentate, the resulting complexes can exhibit various coordination geometries. Common geometries include distorted trigonal-bipyramidal and distorted octahedral structures. google.com For example, dimethyltin(IV) complexes with certain tridentate Schiff bases have been found to have a distorted octahedral coordination geometry. google.com In contrast, other complexes with different Schiff bases show discrete monomeric structures with a distorted trigonal-bipyramidal geometry around the tin atom. google.com

| Schiff Base Type | Coordination Number | Observed Geometry | Reference |

|---|---|---|---|

| Bidentate (N,O) | 5 | Distorted Trigonal Bipyramidal | google.com |

| Tridentate (O,N,O) | 5 or 6 | Distorted Trigonal Bipyramidal or Distorted Octahedral | google.com, researchgate.net |

| Tetradentate (O,N,N,O) | 6 | Distorted Octahedral | grafiati.com |

Pyridines: Pyridine (B92270) and its derivatives are common ligands in organotin chemistry. The reaction of this compound with substituted pyridines can lead to hypervalent, pentacoordinated complexes. researchgate.net These complexes typically exhibit a trigonal bipyramidal geometry at the tin center. researchgate.netnih.gov Hexacoordinated complexes, such as bis(pyridine)this compound, have also been reported, featuring an octahedral geometry. nih.gov

Imidazo[1,2-a]pyridines: These fused heterocyclic ligands react with this compound to form complexes such as dibromo-bis-(imidazo[1,2-a]pyridine)dimethyltin. capes.gov.brnih.gov These complexes are characterized by the coordination of the nitrogen atom from the imidazo[1,2-a]pyridine (B132010) ring to the tin center.

Bipyrimidines: The reaction with the tetradentate bridging ligand 2,2′-bipyrimidine (bpym) can lead to the formation of coordination polymers. researchgate.netmdpi.com Depending on the reaction stoichiometry, different polymeric structures can be obtained, such as [SnMe₂(NCS)₂(bpym)]·SnMe₂(NCS)₂. researchgate.netmdpi.com In some instances, water molecules also coordinate to the tin center, resulting in a distorted square pyramidal geometry that further links to bipyrimidine molecules, forming a complex 5 + 2-coordinating polyhedron. researchgate.net

Oxygen-donor ligands, particularly from carboxylate groups, readily form stable complexes with the dimethyltin(IV) moiety.

Carboxylates: Dimethyltin(IV) complexes with various carboxylic acids have been synthesized and characterized. nbu.ac.in For instance, the reaction with an azo-imino carboxylic acid ligand resulted in a dimeric complex where each tin atom is hexacoordinated with a distorted octahedral geometry. nbu.ac.in In this dimer, a phenoxy oxygen atom from the ligand bridges the two tin centers, creating a planar Sn₂O₂ core. nbu.ac.in Spectroscopic studies indicate that in solution, these complexes often exist as five-coordinate species. nbu.ac.in

Citrate (B86180): The interaction of the dimethyltin(IV) cation with citrate has been studied in aqueous solutions. researchgate.nettandfonline.com The formation of dimethyltin-citrate complexes is evident, indicating that the carboxylate and hydroxyl groups of the citrate molecule are effective binding sites for the tin center. researchgate.netgtilaboratorysupplies.com

Sulfur-containing ligands are soft donors and exhibit strong affinity for the tin atom in this compound.

Mercaptocarboxylic Acids: Ligands like mercaptoacetic acid (thioglycolic acid) react with dimethyltin dihalides in the presence of an organic base to form five-coordinated ionic complexes. erpublications.comresearchgate.net An example is the anion [Me₂Sn(μ₂-SCH₂COO)Cl]⁻, where the mercaptocarboxylate ligand bridges tin centers. erpublications.comresearchgate.net The geometry around the tin atom in such complexes is typically trigonal bipyramidal. Studies show that mercaptocarboxylic acids form significantly more stable complexes with diorganotin(IV) cations compared to their hydroxy acid analogues. researchgate.net

Dithiocarbamates: Dithiocarbamate (B8719985) ligands ([R₂NCS₂]⁻) form a wide range of complexes with dimethyltin(IV). The coordination mode of the dithiocarbamate ligand can vary. In some complexes, the ligand is bonded in a monodentate fashion through one sulfur atom. connectedpapers.com In others, it acts as an anisobidentate ligand, with two unequal Sn-S bond distances. connectedpapers.com This anisobidentate coordination leads to a distorted trigonal bipyramidal geometry around the tin atom. connectedpapers.com In complexes where two dithiocarbamate ligands are bonded monodentately, a distorted tetrahedral geometry can be observed. connectedpapers.com

| Complex Type | Dithiocarbamate Coordination Mode | Tin Coordination Geometry | Reference |

|---|---|---|---|

| [Me₂Sn(S₂CNR₂)₂] | Monodentate | Distorted Tetrahedral | connectedpapers.com |

| [Me₂Sn(S₂CNR₂)₂] | Anisobidentate / Monodentate | Distorted Trigonal Bipyramidal | connectedpapers.com |

Thiosemicarbazones: Thiosemicarbazone ligands, which possess both nitrogen and sulfur donor atoms, react with dimethyltin dihalides to yield six-coordinate complexes. Spectroscopic analyses confirm that these complexes generally adopt a distorted octahedral geometry. The thiosemicarbazone ligand typically coordinates to the tin atom through the azomethine nitrogen and the thione sulfur atom.

Mixed Donor Ligand Systems (e.g., ONO-type, C,N-chelating)

The dimethyltin(IV) cation forms stable complexes with mixed donor ligands, which contain two or more different types of donor atoms. The chelate effect, where a multidentate ligand binds to the central metal ion to form a ring structure, often enhances the stability of these complexes.

ONO-type Ligands: Schiff bases are a prominent class of ligands that can provide a mixed-donor environment. Tridentate Schiff bases with an ONO donor set have been shown to form stable, five-coordinate complexes with the dimethyltin(IV) moiety. researchgate.net For instance, Schiff bases derived from the condensation of 2-amino-3-hydroxypyridine (B21099) with various substituted salicylaldehydes react with dimethyltin precursors to yield complexes with the general formula [Me₂Sn(L)], where L is the dianionic tridentate ligand. researchgate.net

In these complexes, the ligand coordinates to the tin atom via a phenolate (B1203915) oxygen, an imine nitrogen, and the oxygen from the hydroxypyridine moiety. researchgate.net X-ray diffraction analysis of a related complex, [Me₂SnL(3)] (where the ligand is derived from 3,5-dichlorosalicylaldehyde), reveals a five-coordinate environment around the tin atom. researchgate.net The geometry is best described as a distorted square pyramidal structure. researchgate.net Similarly, the complex [N′-(4-Decyloxy-2-oxidobenzylidene)-3-hydroxy-2-naphthohydrazidato-κ³N,O,O′]dimethyltin(IV) features a distorted SnC₂NO₂ coordination geometry that is intermediate between trigonal-bipyramidal and square-pyramidal. iucr.org

C,N-chelating Ligands: Ligands containing both a carbanionic carbon and a neutral nitrogen donor atom can form highly stable chelate rings with organotin compounds. The 2-(dimethylaminomethyl)phenyl group (LCN) is a well-studied example of such a C,N-chelating ligand. researchgate.net The reaction of the lithium salt of this ligand with tin halides produces diorganotin compounds of the type (LCN)₂SnX₂, where X can be a halide such as bromide. researchgate.net

The compound bis[2-(dimethylaminomethyl)phenyl]tin dibromide, (LCN)₂SnBr₂, features a distorted octahedral geometry around the tin atom in the solid state. researchgate.net The two C,N-chelating ligands coordinate to the tin center, with the two bromine atoms occupying the remaining coordination sites. researchgate.net In solution, these types of complexes often exhibit dynamic behavior, with the activation energy for dynamic processes changing as the halide is varied from iodide to chloride. researchgate.net Another C,N-chelating ligand, 8-(dimethylamino)-1-naphthyl, forms a similar dibromide complex, bis[8-(dimethylamino)-l-naphthyl]tin(IV) dibromide, which also adopts a cis-geometry in both the solid state and in solution. uu.nl

| Compound | Parameter | Value |

|---|---|---|

| bis[8-(dimethylamino)-l-naphthyl]tin(IV) dibromide | Sn-N Bond Distance (Å) | 2.12(1) |

| N-Sn-C Angle (°) | 75.4(5) and 73.4(6) | |

| Geometry | cis-geometry |

Supramolecular Assembly and Coordination Polymer Formation

The ability of this compound and its derivatives to engage in coordination interactions is a cornerstone of their use in constructing larger, ordered structures known as supramolecular assemblies and coordination polymers. researchgate.net These structures are formed through self-assembly processes, driven by the formation of coordinate bonds between the tin center (acting as an acceptor) and donor atoms of ligands. pku.edu.cnspruijtlab.com

Coordination polymers are macromolecules where metal ions are linked by ligand molecules. spruijtlab.com Dimethyltin(IV) species can serve as nodes in these polymeric chains. For example, dimethyltin diisothiocyanate, SnMe₂(NCS)₂, which is structurally related to the dibromide, reacts with the tetradentate bridging ligand 2,2′-bipyrimidine (bpym) to form one-dimensional coordination polymers. researchgate.net Depending on the stoichiometry, different structures can be formed, such as [SnMe₂(NCS)₂(bpym)]·SnMe₂(NCS)₂. researchgate.net In these polymers, the bpym ligand bridges two different tin centers, creating an extended chain. researchgate.net The formation of these supramolecular structures is often influenced by factors such as solvent, temperature, and the concentration and ratio of the components. pku.edu.cn The resulting assemblies can exhibit interesting properties and form materials like nanofibers and gels. pku.edu.cnnih.gov

Thermodynamic Aspects of Complex Formation

Understanding the thermodynamic stability of dimethyltin(IV) complexes in solution is crucial for predicting their behavior in various chemical and biological systems. This involves the determination of formation constants, which quantify the strength of the metal-ligand interaction, and the analysis of the enthalpic and entropic contributions to this stability. aps.org

The stability of complexes formed by the dimethyltin(IV) ion, [SnMe₂]²⁺, with various ligands in aqueous solution is quantified by their formation constants (or stability constants), often expressed as log β. scispace.com These constants are typically determined using potentiometric titration, where the change in pH of a solution is monitored as a titrant is added. cdnsciencepub.comddugu.ac.in By analyzing the titration data with computer programs, the stoichiometry and stability constants of the various species in equilibrium can be calculated. cdnsciencepub.comcu.edu.eg

Studies on the hydrolysis of the [SnMe₂]²⁺ ion show the formation of various hydroxo species, such as [SnMe₂(OH)]⁺ and [(SnMe₂(OH))₂]²⁺, each with a specific formation constant. cdnsciencepub.com The complexation with other ligands, such as amino acids or nucleotides, is a competitive process with this hydrolysis. connectedpapers.comrsc.org For example, the interaction of dimethyltin(IV) with ligands like guanosine (B1672433) 5'-triphosphate (GTP) and cytidine (B196190) 5'-triphosphate (CTP) has been studied, revealing the formation of several complex species, including protonated and deprotonated forms. rsc.org

| Species (p,q,r)¹ | Formula | log β |

|---|---|---|

| 0,1,-1 | [SnMe₂(OH)]⁺ | -3.41 |

| 0,1,-2 | [SnMe₂(OH)₂] | -8.49 |

| 0,2,-2 | [(SnMe₂)₂(OH)₂]²⁺ | -5.07 |

| 1,1,2 | [SnMe₂(CTP)H₂] | 14.07 |

| 1,1,1 | [SnMe₂(CTP)H]⁻ | 8.83 |

| 1,1,0 | [SnMe₂(CTP)]²⁻ | 3.81 |

| 1,1,3 | [SnMe₂(GTP)H₃] | 18.47 |

| 1,1,2 | [SnMe₂(GTP)H₂]⁻ | 12.87 |

| ¹Stoichiometry (p,q,r) refers to the general equilibrium pL + qM + rH ⇌ LₚMₒHᵣ, where L is the ligand and M is the metal ion. |

While formation constants (related to the Gibbs free energy change, ΔG°) indicate the spontaneity of complex formation, calorimetric measurements are used to determine the enthalpic (ΔH°) and entropic (ΔS°) contributions. dtic.mil This provides deeper insight into the nature of the bonding and the driving forces of the reaction. aps.org

The formation of a complex can be driven by a favorable (negative) enthalpy change, which often relates to the formation of strong coordinate bonds. It can also be driven by a favorable (positive) entropy change, typically associated with the release of solvent molecules from the coordination spheres of the metal ion and the ligand upon complexation.

For the hydrolysis of the dimethyltin(IV) ion, the formation of the dimeric species [(SnMe₂)₂(OH)₂]²⁺ is characterized by a favorable enthalpy change and a small, positive entropy change. In the complexation with nucleotides, the thermodynamic parameters reveal details about the coordination sites. For example, the interaction with tripolyphosphate (tpp), used as a reference for the phosphate (B84403) chain of nucleotides, is strongly endothermic but is driven by a very large and positive entropy change, indicative of significant desolvation. rsc.org In contrast, complexation involving the nitrogen atoms of the nucleotide bases often shows a more favorable enthalpic contribution. rsc.org Analyzing these contributions helps to distinguish between similar stability constants and provides information on the structural features of the complexes in solution.

| Reaction | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| 2[SnMe₂]²⁺ + 2H₂O ⇌ [(SnMe₂)₂(OH)₂]²⁺ + 2H⁺ | 28.9 | -17.1 | 41 |

| [SnMe₂]²⁺ + CTP⁴⁻ ⇌ [SnMe₂(CTP)]²⁻ | -21.7 | 24.4 | 155 |

| [SnMe₂]²⁺ + tpp⁵⁻ ⇌ [SnMe₂(tpp)]³⁻ | -31.9 | 23.4 | 185 |

Reactivity and Reaction Mechanisms of Dimethyltin Dibromide

Hydrolysis Pathways and Speciation in Aqueous Media

In aqueous solutions, dimethyltin (B1205294) dibromide undergoes hydrolysis, where the bromide ions are displaced by hydroxide (B78521) ions from water. This process leads to the formation of various soluble mono- and polynuclear hydroxo species, the distribution of which is highly dependent on conditions such as pH and the ionic strength of the medium. researchgate.netcdnsciencepub.com The dimethyltin(IV) cation, (CH3)2Sn^2+, is a key component in these equilibria. researchgate.net

The hydrolysis of the aquodimethyltin(IV) ion is a stepwise process that begins with the formation of the simple monohydroxo complex, (CH3)2SnOH^+. cdnsciencepub.comcdnsciencepub.com As the pH or concentration changes, this initial species can dimerize to form a binuclear complex, [(CH3)2SnOH]2^2+. cdnsciencepub.comcdnsciencepub.com Further hydrolysis leads to the neutral dihydroxide, (CH3)2Sn(OH)2. researchgate.netcdnsciencepub.com

Studies have shown that the tendency to form these polycondensed species is a significant feature of dimethyltin(IV) hydrolysis. cdnsciencepub.comcdnsciencepub.com While the formation of large rings or chains is not extensive, evidence for larger polynuclear complexes, such as ((CH3)2Sn)2(OH)3^+, ((CH3)2Sn)3(OH)4^2+, and ((CH3)2Sn)4(OH)6^2+, has been reported under specific conditions. cdnsciencepub.com The precipitation of solid stannoxanes from solution typically occurs at a pH higher than that at which the dimeric species, ((CH3)2SnOH)2^2+, reaches its maximum concentration, indicating that precipitation is driven by the formation of these larger polycondensed species. cdnsciencepub.com The structure of the precipitate from a chloride solution is similar to the compound formed from a 1:1 molar ratio reaction of (CH3)2SnO and (CH3)2SnCl2 in ethanol. cdnsciencepub.com

Identified Hydrolysis Species of Dimethyltin(IV)

| Species Formula | Name | Log Formation Constant (βpq) | Reference |

| (CH3)2SnOH^+ | Monohydroxodimethyltin(IV) | log β11 = -3.245 ± 0.004 | cdnsciencepub.com |

| [(CH3)2SnOH]2^2+ | Dimeric Monohydroxodimethyltin(IV) | log β22 = -5.00 ± 0.02 | cdnsciencepub.com |

| (CH3)2Sn(OH)2 | Dihydroxodimethyltin(IV) | log β21 = -8.516 ± 0.004 | cdnsciencepub.com |

| ((CH3)2Sn)2(OH)3^+ | Trinuclear Dihydroxodimethyltin(IV) | log β32 = -9.81 ± 0.01 | cdnsciencepub.com |

| ((CH3)2Sn)3(OH)4^2+ | Tetranuclear Trihydroxodimethyltin(IV) | log β43 = -11.52 ± 0.03 | cdnsciencepub.com |

| [(CH3)2Sn]4(OH)6^2+ | Hexanuclear Tetrahydroxodimethyltin(IV) | log β64 = -16.85 ± 0.02 | cdnsciencepub.com |

Note: Data derived from studies on dimethyltin dichloride in 3.0 M NaClO4 medium. The notation βpq corresponds to the equilibrium p(CH3)2Sn2+ + qH2O ⇌ [(CH3)2Sn]p(OH)q(2p-q)+ + qH+.

The speciation of dimethyltin(IV) in aqueous solution is significantly influenced by both pH and the ionic strength of the medium. cdnsciencepub.comresearchgate.net Potentiometric titration studies across a wide pH range (typically 1.5 to 9) are used to determine the formation constants of the various hydroxo complexes. researchgate.netcdnsciencepub.comresearchgate.net As pH increases, the equilibrium shifts from the simple aquated (CH3)2Sn^2+ ion towards the formation of successive hydroxo species. researchgate.net At a pH above 8, species such as [Me2Sn(OH)2] and [Me2Sn(OH)3]^- become predominant. researchgate.net

Studies on the Formation of Soluble Intermediates and Polycondensed Species

Ligand Exchange and Substitution Reactions

Dimethyltin dibromide readily undergoes ligand exchange reactions, where the bromide ligands are substituted by other donor groups. smolecule.comxtremepape.rs These reactions are fundamental to the synthesis of a wide array of dimethyltin derivatives. It can react with various ligands, including sulfur-containing compounds like 1,4-dithiane, to form new organotin complexes. smolecule.comlookchem.com

The reaction of dimethyltin bis(diethylamide) with this compound exothermically produces dimethyltin bromide diethylamide. rsc.org This product is unstable but can be trapped and characterized by forming a stable adduct with carbon disulphide, yielding dimethylbromotin N,N-diethyldithiocarbamate. rsc.org Similarly, the reaction of this compound with tetraethylammonium (B1195904) bromide has been studied to understand the formation of tri- and tetrahalodiorganostannate(IV) salts. acs.org In reactions with organocopper compounds, such as substituted phenylcopper, this compound can selectively form mixed (substituted-phenyl)dimethyltin bromides, demonstrating a controlled substitution of one bromide ligand. uu.nl

Organometallic Reaction Pathways

While this compound itself is not typically used for hydrostannation, its corresponding dihydride, dimethyltin dihydride ((CH3)2SnH2), exhibits significant reactivity towards unsaturated bonds, particularly in fluoro-olefins. cdnsciencepub.comcdnsciencepub.com Organotin hydrides possess only moderate stability towards heat and oxidation. cdnsciencepub.com For instance, at 120°C, dimethyltin dihydride decomposes primarily into trimethyltin (B158744) hydride, tin metal, and hydrogen gas. cdnsciencepub.comresearchgate.net

The addition of the Sn-H bond across a C=C double bond is a key reaction pathway. cdnsciencepub.com The reaction of dimethyltin dihydride with tetrafluoroethylene (B6358150) (C2F4) readily yields both the mono-addition product, (CH3)2SnH(C2F4H), and the di-addition product, (CH3)2Sn(C2F4H)2. cdnsciencepub.comresearchgate.net This established the stepwise nature of the addition for organotin dihydrides. cdnsciencepub.com

However, reactions with other fluoro-olefins can be more complex. The additions to trifluoroethylene (B1203016) (CF2=CFH), 1,1-difluoroethylene (CF2=CH2), and bromotrifluoroethylene (B1204643) (CF2=CFBr) are interpreted as forming unstable mono-addition intermediates. cdnsciencepub.comresearchgate.net These intermediates can then decompose through an unexpected exchange of halogen and hydrogen between the dimethyltin dihydride and the olefin. cdnsciencepub.comresearchgate.net For example, the reaction with CF2=CFBr surprisingly yields this compound ((CH3)2SnBr2) and trifluoroethylene (CF2=CFH). cdnsciencepub.comresearchgate.net

Reactions of Dimethyltin Dihydride with Fluoro-olefins

| Fluoro-olefin | Conditions | Products | Observations | Reference |

| C2F4 | 25°C, dark, 160 hrs | (CH3)2SnH(C2F4H), (CH3)2Sn(C2F4H)2 | Stepwise addition, stable products isolated. | cdnsciencepub.comcdnsciencepub.com |

| CF2=CFH | 25°C, dark, 94 hrs | Low reactivity | 95% of dihydride recovered. | cdnsciencepub.com |

| CF2=CH2 | 25°C, UV, 19 hrs | CHF=CH2, H2, involatile residue | Unstable addition product decomposes. | cdnsciencepub.com |

| CF2=CFBr | - | (CH3)2SnBr2, CF2=CFH, (CH3)3SnBr | Decomposition via halogen-hydrogen exchange. | cdnsciencepub.comresearchgate.net |

The formation of tin-carbon (Sn-C) bonds is a cornerstone of organotin chemistry. In the context of this compound, this often involves reactions with organometallic nucleophiles. Grignard reagents are commonly used, where the reaction proceeds through sequential alkylation steps, stabilized by coordinating solvents that complex with the magnesium center. smolecule.com

Studies on the reaction of this compound with arylcopper compounds show that the Sn-C bond formation can be highly selective, yielding triorganotin halides of the type Ar(CH3)2SnBr. uu.nl The mechanism is influenced by the reaction conditions and the nature of the organocopper reagent. uu.nl

In more complex systems, the Sn-C bond's characteristics provide insight into the coordination environment of the tin atom. For instance, in a fluorine-bridged dimethyltin(IV) salicylaldoximate derivative, multinuclear NMR spectroscopy was used to characterize the structure in solution. nih.gov It was found that a Sn-F-Sn moiety acts as the reactive site for nucleophilic substitution, which proceeds via an addition-elimination mechanism, providing a detailed view of the reaction intermediate and the lability of the coordination sphere around the tin atoms. nih.gov The 2J(119Sn–1H) coupling constant in the NMR spectrum is often used to estimate the C-Sn-C bond angle in solution, which helps determine the coordination geometry (e.g., five-coordinate vs. six-coordinate) around the tin center in various complexes. researchgate.netresearchgate.net

Catalytic Applications of Dimethyltin Dibromide and Its Derivatives

Function as Lewis Acid Catalysts in Organic Synthesis

Diorganotin(IV) compounds, including dimethyltin (B1205294) dibromide, are recognized for their catalytic activities, which are largely attributed to the Lewis acidic character of the tin atom. organic-chemistry.orgorganic-chemistry.org The tin center in these compounds possesses vacant 5d orbitals, allowing it to expand its coordination number beyond four and act as an electron pair acceptor (Lewis acid). organic-chemistry.org This Lewis acidity is crucial for activating various functional groups, particularly those containing oxygen atoms, such as hydroxyl and carbonyl groups. organic-chemistry.org

In the context of organic synthesis, dimethyltin dibromide and its derivatives catalyze a range of reactions, including esterification, transesterification, and polymerization. organic-chemistry.orguzh.ch Their effectiveness as catalysts is influenced by the nature of the organic groups and the halide atoms attached to the tin center. organic-chemistry.org For instance, organotin halides are prone to forming five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries by accepting electron pairs from donor molecules. organic-chemistry.org This coordination activates the substrate, making it more susceptible to nucleophilic attack. The mechanism of catalysis often involves the coordination of the tin compound with a reactant, such as an alcohol, to enhance its reactivity. researchgate.net

Catalysis in Specific Organic Transformations

The Lewis acidic nature of this compound and its derivatives has been harnessed for specific and often highly selective organic reactions. Key applications include transesterification reactions, especially with polyol substrates, and the regioselective protection of hydroxyl groups in complex molecules like sugars.

Dimethyltin compounds have proven to be effective catalysts for the transesterification of carboxylic acid esters with polyols, such as 1,2- and 1,3-polyols. google.com A particularly effective catalytic system involves a blend of a dialkyltin oxide (e.g., dimethyltin oxide) with a dialkyltin dihalide (e.g., dimethyltin dichloride). google.com This mixture facilitates the formation of polyol esters of monocarboxylic acids. google.com

The use of a dimethyltin catalyst system is advantageous as it can be readily removed from the reaction mixture, yielding a product that is essentially free of the organotin catalyst. google.com This is achieved by washing the reaction mixture with an aqueous caustic solution at a pH greater than 13.2. google.com While dimethyltin compounds are particularly preferred for the transesterification of 1,2- and 1,3-polyols, this catalytic approach can be extended to other polyols and alcohols. google.com The catalyst can be formed in situ by heating a reaction mixture containing dimethyltin dichloride, which can be promoted by the addition of an HCl acceptor. google.com

A patent describes the transesterification of esters of monocarboxylic acids with 1,2- and 1,3-polyols using a catalytically effective amount of a dialkyltin oxide blended with an excess of dialkyltin dichloride. google.com This process underscores the industrial relevance of dimethyltin catalysts in producing polyol esters.

A significant application of dimethyltin dichloride, a close analogue of this compound, is in the catalytic regioselective protection of hydroxyl groups in sugars. organic-chemistry.orgnih.govcornell.edu This method provides a powerful tool for synthetic carbohydrate chemistry, where the selective functionalization of one hydroxyl group among many is a common challenge. rsc.org

The first catalytic process for the regioselective benzoylation of sugars was developed using dimethyltin dichloride. organic-chemistry.orgnih.govcornell.edu This reaction achieves high regioselectivity and high chemical yields. organic-chemistry.orgnih.govcornell.edu The regioselectivity is determined by the stereochemical relationship among the hydroxyl groups of the sugar. organic-chemistry.orgnih.govcornell.edu For most sugars, monobenzoylation occurs preferentially at a 1,2-diol moiety. organic-chemistry.org However, in the case of β-methyl glucoside, the primary hydroxyl group at the 6-position is selectively benzoylated. organic-chemistry.org

This catalytic method offers a significant advantage over traditional methods that often require stoichiometric amounts of tin reagents. researchgate.net The catalytic use of dimethyltin dichloride simplifies synthetic schemes by reducing the number of protection and deprotection steps. researchgate.net The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), and the acylating agent, like benzoyl chloride. researchgate.netacs.org

The following table summarizes the regioselective benzoylation of various sugar derivatives catalyzed by dimethyltin dichloride, showcasing the high yields and specific positions of acylation.

| Sugar Derivative | Position of Benzoylation | Yield (%) |

|---|---|---|

| Methyl α-D-mannopyranoside | 3-O | 85 |

| Methyl β-D-galactopyranoside | 3-O | 89 |

| Methyl α-D-glucopyranoside | 2-O | 78 |

| Methyl β-D-glucopyranoside | 6-O | 65 |

| Methyl α-D-xylopyranoside | 2-O | 88 |

This catalytic system has also been extended to other types of protection, such as tosylation and t-butoxycarbonylation, enabling the complete protection of sugars like α-methyl glucoside and β-methyl xyloside. organic-chemistry.org

Transesterification Reactions, Particularly with Polyol Substrates

Mechanistic Insights into this compound Catalysis

The catalytic activity of this compound and its derivatives is rooted in the Lewis acidity of the tin(IV) center. organic-chemistry.org The proposed mechanism for catalysis, particularly in reactions involving hydroxyl groups, involves the coordination of the tin compound to the substrate.

In the case of transesterification, the general mechanism for acid catalysis involves the protonation of the carbonyl group of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. scielo.br When a Lewis acid catalyst like this compound is used, a similar activation of the carbonyl group is proposed. The tin atom coordinates to the carbonyl oxygen of the ester, increasing its polarization and facilitating the attack of the polyol's hydroxyl group.

For the regioselective protection of sugars, the mechanism is believed to involve the formation of a tin-alkoxide intermediate. researchgate.net It is hypothesized that dimethyltin dichloride reacts with two of the hydroxyl groups of the sugar to form a five-membered or six-membered cyclic stannylene acetal (B89532) intermediate. However, the catalytic nature of the reaction suggests a more dynamic process. A plausible mechanism involves the coordination of the dimethyltin dihalide to a specific hydroxyl group of the sugar. This coordination increases the nucleophilicity of that hydroxyl group, directing the acylation to that specific position. The regioselectivity arises from the inherent stereochemical and conformational preferences of the sugar molecule, which dictate the most favorable coordination site for the tin catalyst. organic-chemistry.org The role of the base is to neutralize the hydrogen halide that is formed during the reaction, regenerating the catalyst for the next cycle. researchgate.net The exceptional regioselectivity observed is a direct consequence of the specific interactions between the sugar substrate and the tin catalyst, highlighting the catalyst's ability to recognize and activate a particular hydroxyl group within a polyol system. organic-chemistry.org

Environmental Fate and Ecotoxicological Investigations of Dimethyltin Dibromide

Environmental Distribution and Occurrence

Dimethyltin (B1205294) (DMT), the cation of dimethyltin dibromide, has been detected in various environmental compartments, particularly in aquatic systems. Monitoring studies in Canada have identified dimethyltin in both water and sediment. canada.ca In a comprehensive survey of 265 locations, dimethyltin was found in approximately 10% of freshwater samples. ccme.ca The highest reported concentration in Canadian freshwater was 320 ng Sn/L, with mean and median concentrations calculated at 92 ng Sn/L and 40 ng Sn/L, respectively. canada.ca However, in a study of 70 seawater samples, dimethyltin was not detected above the 10 ng Sn/L limit. canada.ca

In the Mediterranean Sea off the coast of Turkey, dimethyltin was detected in surface waters at concentrations up to 25 ng Sn/L. publications.gc.ca Sediments in the same region, including bays, estuaries, and harbors, also contained dimethyltin in the low ng/g range. publications.gc.ca These findings indicate that while dimethyltin is present in the aquatic environment, its concentrations can vary significantly based on location and proximity to sources. The development of sensitive analytical techniques, often involving gas chromatography (GC) coupled with detectors like flame photometric detection (FPD) or mass spectrometry (MS), has been essential for quantifying these trace levels of organotin compounds. acs.orgysi.comjst.go.jptandfonline.com

Table 1: Reported Environmental Concentrations of Dimethyltin (DMT)

| Environmental Matrix | Location | Concentration Range | Reference |

| Freshwater | Canada (265 locations) | Up to 320 ng Sn/L | canada.ca |

| Seawater | Canada (70 samples) | Not Detected (<10 ng Sn/L) | canada.ca |

| Surface Water | Mediterranean Sea (Turkey) | Up to 25 ng Sn/L | publications.gc.ca |

| Sediment | Mediterranean Sea (Turkey) | Low ng/g range | publications.gc.ca |

The presence of dimethyltin compounds in the environment is linked to several anthropogenic activities, although natural processes may also contribute. canada.cacdc.gov

PVC Stabilizers: A primary application of methyltin compounds, including dimethyltin derivatives, is as heat stabilizers in the manufacturing of polyvinyl chloride (PVC) products. researchgate.netlupinepublishers.comchromatographyonline.com It is suspected that these compounds can leach from PVC materials, such as pipes (B44673) used for drinking water transport and other plastic goods, leading to their release into aquatic systems. canada.caresearchgate.netchromatographyonline.comrivm.nl The degradation products of these stabilizers, monomethyltin (MMT) and dimethyltin (DMT), may enter the environment through this leaching process. nih.gov

Industrial Catalysts: Diorganotins, the class to which dimethyltin belongs, are utilized as catalysts in the production of polyurethane foams and in silicone curing processes. lupinepublishers.comchromatographyonline.com Industrial effluents from these manufacturing activities can be a direct pathway for the release of these compounds into the environment. chromatographyonline.com

Agricultural Pesticides: While some organotin compounds, notably triphenyltin (B1233371) derivatives, are used as agricultural fungicides and pesticides, this is not a primary application for methyltin compounds like this compound. cdc.govtandfonline.com Therefore, agricultural runoff is considered a less significant source of dimethyltin compared to other organotins. canada.ca

Biomethylation: Besides direct industrial and commercial releases, methyltin compounds can be formed in the environment through the biomethylation of inorganic tin. canada.cacdc.govpublications.gc.ca This natural process, carried out by microorganisms, can contribute to the background levels of methyltins observed in environmental samples, making it difficult at times to distinguish between natural and anthropogenic sources. canada.ca

Detection and Quantification in Aquatic and Terrestrial Environmental Matrices

Environmental Transformation and Degradation Processes

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence and fate.

In aqueous environments, organotin halides such as this compound undergo hydrolysis. wikipedia.orgrjpbcs.com This reaction involves the substitution of the bromide ions with hydroxide (B78521) groups from the water. rjpbcs.com The process for the analogous dimethyltin dichloride is expected to be similar, leading to the formation of various hydroxo species depending on conditions like pH and concentration. nih.govresearchgate.net

The hydrolysis of organotin halides can ultimately lead to the formation of organotin oxides. wikipedia.orgrjpbcs.comacs.org For dimethyltin, this would result in dimethyltin oxide. lupinepublishers.comrjpbcs.com The rate and extent of hydrolysis are influenced by environmental factors. For instance, studies on methyltins have shown that pH significantly affects their stability and degradation kinetics. nih.govresearchgate.net This abiotic degradation pathway is a key step in the transformation of dimethyltin compounds in water and soil. dcu.ie

Biotic degradation, mediated by microorganisms, is a major pathway for the breakdown of organotin compounds in the environment. dcceew.gov.auresearchgate.nettaylorfrancis.com For alkyltin compounds like dimethyltin, the primary microbial degradation mechanism is sequential dealkylation (or in this case, demethylation). cdc.govnih.gov

Microorganisms, including various bacteria and fungi, can cleave the tin-carbon bonds. dcu.ieresearchgate.netfrontiersin.org This process transforms dimethyltin into the less alkylated and generally less toxic monomethyltin. nih.gov This biotransformation is a crucial step in the ultimate mineralization of the compound to non-toxic inorganic tin. dcceew.gov.au Studies have shown that microorganisms in anaerobic environments, such as those in landfill simulations, can effectively degrade organotin compounds that leach from PVC materials. diva-portal.org The efficiency of this degradation can increase as microbial communities adapt to the presence of these compounds. diva-portal.orgnih.gov

The degradation of dimethyltin in the environment results in a series of derivative compounds.

Monomethyltin (MMT): As a result of both abiotic processes like photolysis and biotic processes like microbial degradation, one of the methyl groups is cleaved from the dimethyltin cation. canada.canih.gov This produces monomethyltin, which is a common degradation product found alongside dimethyltin in environmental samples. chromatographyonline.comnih.gov

Inorganic Tin: The sequential degradation process continues, with monomethyltin eventually being broken down further to yield inorganic tin species. dcceew.gov.aunih.gov Inorganic tin is considered the ultimate, non-toxic endpoint of this degradation pathway.

Methyloltin: Research into the photodegradation of methyltins under UV irradiation has identified a previously unknown intermediary product. nih.gov This stable intermediate, detected during the breakdown of both MMT and DMT, was identified as methyloltin through mass spectrometry, revealing a more complex mechanism for the photodegradation pathway than simple demethylation. nih.gov

Biotransformation and Microbial Degradation Pathways

Ecotoxicological Impact Assessments on Non-Target Organisms

The release of organotin compounds, including this compound, into the environment raises concerns about their potential impact on organisms not targeted for their biocidal or stabilizing properties. The ecotoxicity of these compounds varies depending on the number and nature of the organic groups attached to the tin atom.

Effects on Aquatic Organisms and Ecosystem Health

Dimethyltin compounds have demonstrated notable toxicity to a range of aquatic organisms, which are often the first to be exposed to environmental contaminants through runoff and industrial effluents. While specific toxicity data for this compound is limited, studies on closely related dimethyltin species provide critical insights into its potential aquatic impact.

The sensitivity to dimethyltin varies across different trophic levels. For freshwater invertebrates, the water flea Daphnia magna has been identified as a particularly sensitive species. Acute toxicity tests have established a 48-hour median lethal concentration (LC50) of 0.03 mg Sn/L for dimethyltin species. canada.cacanada.ca In the marine environment, phytoplankton, which form the base of the aquatic food web, are also susceptible. The diatom Skeletonema costatum has shown sensitivity, with a 72-hour median effective concentration (EC50) for growth inhibition reported to be greater than 0.27 mg Sn/L. canada.cacanada.ca Another study identified Skeletonema costatum as the most sensitive marine organism tested, with a 72-hour EC50 for growth at 0.04 mg Sn/L for monomethyltin species, highlighting the general toxicity of methyltins to algae. canada.ca